3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester
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Overview
Description
The compound “3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a commonly applied transition metal catalyzed carbon–carbon bond forming reaction . These reagents are generally stable, readily prepared, and environmentally benign .
Chemical Reactions Analysis
In Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications
Solubility in Organic Solvents
Phenylboronic acid pinacol esters, closely related to the specified compound, exhibit varying solubilities in different organic solvents. Their solubility is generally high in ethers and ketones, moderate in chloroform, and very low in hydrocarbons. This property is significant for applications in organic synthesis and drug formulation (Leszczyński, Hofman, & Sporzyński, 2020).
Synthesis of H2O2-Cleavable Polymers
A study demonstrates the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester, highlighting its potential in creating responsive polymeric materials for drug delivery and biomedical applications (Cui, Zhang, Du, & Li, 2017).
Hydrolysis at Physiological pH
Research indicates that phenylboronic pinacol esters, a class to which the specified compound belongs, are susceptible to hydrolysis, especially at physiological pH. This aspect is crucial in the design of drug delivery systems and boron-carriers for therapies like neutron capture therapy (Achilli et al., 2013).
Phosphorescence Properties
Arylboronic esters, including those similar to the specified compound, have been found to exhibit unique phosphorescence properties at room temperature. This finding is significant for applications in organic light-emitting diodes (OLEDs) and photonic materials (Shoji et al., 2017).
Lewis Acid Receptors of Fluoride Ions
Organoboron compounds, such as phenylboronic acid pinacol ester, have been applied as Lewis acid receptors for fluoride ions. This property is particularly relevant in analytical chemistry for fluoride ion detection (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).
Fluorescent Sensor Development
The development of fluorescent sensors using phenylboronic acid pinacol ester derivatives, as evidenced in the creation of PET (photo-induced electron transfer)-type fluorescent sensors, is a notable application in chemical sensing and imaging (Miho et al., 2021).
Catalyst in Organic Reactions
Phenylboronic acid pinacol esters, similar to the requested compound, have been utilized in various organic reactions, including allylic arylation. This showcases their importance as reagents in synthetic organic chemistry (Watanabe, Mino, Abe, Kogure, & Sakamoto, 2014).
Mechanism of Action
Target of Action
The primary target of BS-33666 is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
BS-33666 interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by BS-33666 is the SM cross-coupling reaction . This reaction is a key step in many synthetic processes, particularly in the formation of carbon–carbon bonds .
Pharmacokinetics
The pharmacokinetics of BS-33666 are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability may be significantly affected by this hydrolysis process .
Result of Action
The result of BS-33666’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This makes it a valuable tool in organic synthesis, particularly in the creation of complex organic compounds .
Action Environment
The action of BS-33666 is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of BS-33666 is considerably accelerated at physiological pH , which can affect its stability and efficacy. Therefore, the environment in which BS-33666 is used can have a significant impact on its action .
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BClNO3/c1-16(2)17(3,4)23-18(22-16)12-7-8-13(14(19)9-12)15(21)20-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJNTCOUTGDBHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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